5-{[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]amino}-5-oxopentanoic acid
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Overview
Description
5-{[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]amino}-5-oxopentanoic acid is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 5-{[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]amino}-5-oxopentanoic acid typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the following steps:
Formation of Benzoxazole Core: The reaction of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring.
Functionalization: Introduction of the 5-methyl group on the benzoxazole ring.
Coupling Reaction: Coupling of the benzoxazole derivative with 4-aminophenyl and subsequent reaction with 5-oxopentanoic acid.
Industrial production methods may involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and efficiency of the synthesis .
Chemical Reactions Analysis
5-{[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]amino}-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-{[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]amino}-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 5-{[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to inhibit various enzymes and receptors, leading to its antimicrobial and anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar compounds to 5-{[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]amino}-5-oxopentanoic acid include other benzoxazole derivatives such as:
5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid: Known for its use in the synthesis of PEG-tetrazine macromers for 3D cell culture.
Benzoxazole analogues: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 5-methyl group, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-[4-(5-methyl-1,3-benzoxazol-2-yl)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H18N2O4/c1-12-5-10-16-15(11-12)21-19(25-16)13-6-8-14(9-7-13)20-17(22)3-2-4-18(23)24/h5-11H,2-4H2,1H3,(H,20,22)(H,23,24) |
InChI Key |
UGCPASIJBTWPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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